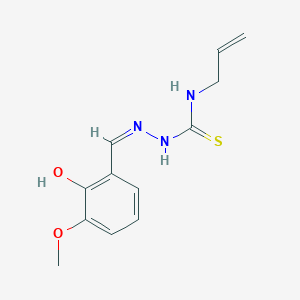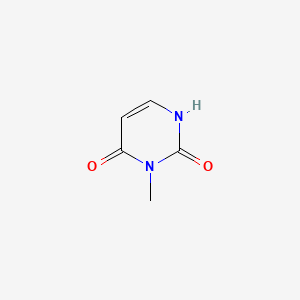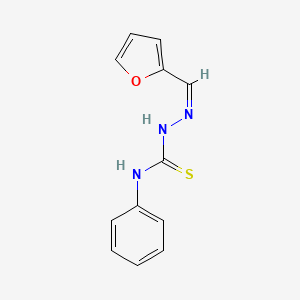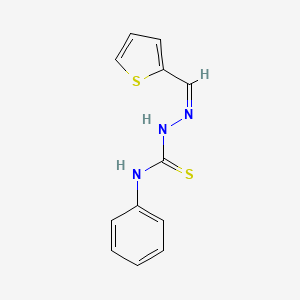![molecular formula C17H19N3OS B7734926 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7734926.png)
1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phenyl group, a propoxyphenyl group, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea typically involves the reaction of an appropriate aldehyde or ketone with thiourea in the presence of a catalyst. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 70-80°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or alcohols)
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase, leading to reduced melanin biosynthesis. It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
- 1-Phenyl-3-(2-thiazolyl)-2-thiourea
- 1-Phenyl-3-(4-pyridinyl)-2-thiourea
- 1-Phenyl-3-(4-morpholinyl)-2-thiourea
Comparison: 1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea is unique due to its specific structural features, such as the propoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other thiourea derivatives
Properties
IUPAC Name |
1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-12-21-16-10-8-14(9-11-16)13-18-20-17(22)19-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H2,19,20,22)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFWVMUMWYXBFX-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B7734848.png)
![1-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734856.png)
![1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734874.png)

![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734888.png)
![1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734895.png)
![N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE](/img/structure/B7734902.png)

![4-[({8-Thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)methyl]benzoic acid](/img/structure/B7734915.png)
![3-(3-Oxobutan-2-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7734921.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea](/img/structure/B7734935.png)


![1-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734947.png)
